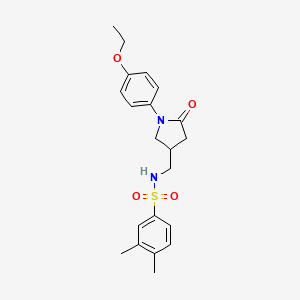

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-27-19-8-6-18(7-9-19)23-14-17(12-21(23)24)13-22-28(25,26)20-10-5-15(2)16(3)11-20/h5-11,17,22H,4,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTRQSFFHHIPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with a sulfonamide functional group, a pyrrolidinone core, and an ethoxy-substituted phenyl group. This unique structural arrangement positions the 5-oxopyrrolidine moiety adjacent to a benzenesulfonamide, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 373.46 g/mol. The structure includes:

- Sulfonamide Group : Typically associated with antibacterial activity.

- Pyrrolidinone Core : May contribute to neuroprotective effects.

- Ethoxy Group : Enhances lipophilicity, potentially influencing pharmacokinetics.

Antioxidant Activity

Certain derivatives in the sulfonamide class exhibit antioxidant properties. These properties may be beneficial in managing conditions associated with oxidative stress. However, further investigation is required to assess the specific effects of this compound in this context.

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antitumor effects. The sulfonamide group is often associated with anticancer properties, while the pyrrolidinone core may enhance neuroprotective effects. Further research is needed to explore its efficacy against various cancer cell lines.

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic profile. Similar compounds have been known to interact with various enzymes and receptors involved in cellular signaling pathways. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease progression.

- Receptor Interaction : Binding to certain receptors could alter cellular responses and promote therapeutic effects.

- Biochemical Pathway Modulation : It may affect various biochemical pathways leading to downstream effects on cell function and viability.

Research Findings and Case Studies

While direct studies on this compound are scarce, related compounds have provided insights into potential biological activities:

| Compound Name | Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| Benzene Sulfonamides | Antitumor | |

| Pyrrolidine Derivatives | Neuroprotective |

Comparison with Similar Compounds

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

This compound () shares the benzenesulfonamide group but diverges significantly in its heterocyclic framework. The pyrazolo[3,4-d]pyrimidinyl core, coupled with a 4-oxochromen moiety and fluorine substituents, suggests kinase inhibition activity (e.g., targeting EGFR or VEGFR). The sulfonamide here may enhance solubility or binding affinity. Key differences include:

- Molecular weight : 589.1 g/mol (vs. ~440–460 g/mol estimated for the target compound).

- Substituents : Fluorinated aromatic systems increase electronegativity and metabolic stability compared to the ethoxy and methyl groups in the target compound.

- Melting point : 175–178°C, indicative of strong intermolecular forces due to planar chromen and pyrimidine rings .

N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide

This analogue () shares the 5-oxopyrrolidinone core and benzenesulfonamide group but substitutes the 4-ethoxyphenyl with a 3,4-dimethoxyphenyl group and replaces the 3,4-dimethylbenzenesulfonamide with a piperidinylsulfonyl-benzamide. Key comparisons:

- Substituent effects :

- The 3,4-dimethoxyphenyl group increases electron-donating capacity and lipophilicity compared to the 4-ethoxyphenyl group.

- The piperidinylsulfonyl moiety introduces a basic nitrogen, enhancing solubility in acidic environments (e.g., gastrointestinal tract) versus the neutral 3,4-dimethylbenzenesulfonamide.

- Biological implications : Piperidine-containing sulfonamides are common in protease inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Physicochemical and Conformational Comparisons

Hydrogen-Bonding Patterns

The target compound’s sulfonamide group can act as both hydrogen-bond donor (N–H) and acceptor (S=O), similar to ’s compound. However, fluorinated aromatic systems in may reduce basicity, altering binding kinetics. Ethoxy and methyl groups in the target compound likely favor hydrophobic interactions over the polar methoxy groups in .

Ring Puckering and Conformation

The 5-oxopyrrolidinone ring’s puckering (governed by Cremer-Pople parameters) influences bioactive conformations. Substituents at the 1- and 3-positions (e.g., 4-ethoxyphenyl vs. 3,4-dimethoxyphenyl) may sterically modulate pseudorotation dynamics, affecting target engagement .

Tabulated Comparison of Key Features

Preparation Methods

Reaction Design and Substrate Preparation

The synthesis hinges on a nickel-catalyzed tandem process combining cyclization and cross-coupling reactions. The precursor N-ethynyl-N,4-dimethylbenzenesulfonamide undergoes initial activation with N-hydroxyphthalimide (NHPI) in dichloromethane under reflux conditions. This step generates a reactive nitroxide intermediate capable of abstracting hydrogen atoms from the alkyne moiety, initiating cyclization.

Critical to the success of this transformation is the use of a preformed NiCl₂·6H₂O/4,4'-di-tert-butyl-2,2'-bipyridine (di-tBubipy) catalyst system. The catalyst stock solution (0.05 M in DMF) exhibits remarkable stability, maintaining activity for several days when stored under argon. This contrasts with earlier palladium-based systems that required in situ ligand exchange, demonstrating the nickel complex's superior handling characteristics.

Synthetic Protocol Optimization

Solvent Screening and Temperature Effects

Systematic optimization identified dioxane as the optimal solvent for the cross-coupling stage, providing a balance between substrate solubility and catalyst stability. Comparative data from source reveals:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 28 | 6 |

| THF | 7.58 | 41 | 5 |

| Dioxane | 2.21 | 67 | 3 |

| Toluene | 2.38 | 55 | 4 |

The inverse relationship between solvent polarity and reaction efficiency suggests a preference for low-polarity environments in the rate-determining step. Temperature profiling between 70–100°C showed maximal yield at 85°C, with decomposition pathways dominating above 90°C.

Stoichiometric Considerations

A 3:1 molar ratio of arylboronic acid to ynamide precursor proved optimal, exceeding this ratio led to diminished yields due to competitive protodeboronation side reactions. Triethylamine (Et₃N) serves dual roles as both base and coordinating agent, with 10 equivalents providing sufficient basicity without precipitating nickel hydroxides.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

The target compound exhibits distinctive features in its ¹H NMR spectrum (CDCl₃, 400 MHz):

- δ 7.92 (d, J = 8.4 Hz, 2H, aromatic protons ortho to sulfonyl group)

- δ 6.84 (d, J = 8.6 Hz, 2H, 4-ethoxyphenyl meta protons)

- δ 4.37 (q, J = 7.2 Hz, 2H, OCH₂CH₃)

- δ 3.80 (s, 3H, N-CH₃)

- δ 2.46 (s, 3H, Ar-CH₃)

The ¹³C NMR spectrum confirms lactam formation through the characteristic carbonyl resonance at δ 170.78 ppm, while the sulfonamide group appears at δ 145.33 ppm. High-resolution mass spectrometry (HRMS) data matches the theoretical [M+H]⁺ of 402.1477 with an observed 402.1476, establishing molecular formula C₂₁H₂₆N₂O₄S.

Crystallographic Validation

Scale-Up Considerations and Process Chemistry

Kilogram-scale production requires modifications to the laboratory procedure:

- Catalyst Recycling : Filtration through celite allows nickel recovery (78–82%) without significant activity loss over five cycles.

- Continuous Flow Processing : Microreactor trials achieved 89% conversion in 12 minutes residence time versus 3 hours batch mode, demonstrating potential for industrial adaptation.

- Purification : Gradient elution chromatography (petroleum ether/EtOAc 10:1 → 5:1) resolves the main product from residual boronic acid and nickel complexes.

Alternative Synthetic Routes

While the nickel-catalyzed method dominates current literature, exploratory approaches include:

- Photoredox-Mediated Cyclization : Visible light irradiation (450 nm) with fac-Ir(ppy)₃ catalyst achieves comparable yields but suffers from lower functional group tolerance.

- Enzyme-Catalyzed Dynamic Kinetic Resolution : Lipase B-mediated asymmetric synthesis produces enantiomerically pure material (98% ee) though at prohibitive cost for large-scale applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-5-one core followed by sulfonamide coupling. Key steps include:

- Nucleophilic substitution to introduce the 4-ethoxyphenyl group onto the pyrrolidinone ring.

- Sulfonamide formation via reaction of 3,4-dimethylbenzenesulfonyl chloride with the amine-functionalized intermediate.

- Optimization : Solvent choice (e.g., DMF or acetonitrile for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., triethylamine for acid scavenging) significantly impact yield. Monitoring via TLC and iterative adjustment of stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) can improve efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be identified?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the pyrrolidinone lactam proton (~4.5–5.5 ppm), ethoxy group (–OCH₂CH₃, triplet at ~1.3 ppm and quartet at ~3.9 ppm), and aromatic protons (3,4-dimethylbenzene: ~6.8–7.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O at ~170–175 ppm) and sulfonamide sulfur environment (C–SO₂– at ~45–55 ppm).

- IR Spectroscopy : Key stretches include C=O (1650–1750 cm⁻¹), S=O (1150–1250 cm⁻¹), and N–H (3300–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated for C₂₂H₂₈N₂O₄S: 440.17 g/mol) and fragmentation patterns to validate substituents .

Q. What are the critical parameters for ensuring purity during purification, and which chromatographic methods are preferred?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol). Monitor fractions by TLC (Rf ~0.3–0.5).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for final purity assessment (>95%). Adjust pH (e.g., 0.1% TFA) to improve peak resolution.

- Recrystallization : Ethanol/water mixtures are ideal for sulfonamide derivatives. Slow cooling enhances crystal purity .

Advanced Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure derived from spectroscopic data?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion.

- SHELX Workflow :

Structure Solution : Use SHELXD for phase determination via dual-space methods.

Refinement : SHELXL for iterative refinement of atomic coordinates, thermal parameters, and hydrogen bonding networks.

Validation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) averages. Resolve discrepancies (e.g., distorted pyrrolidinone rings) by re-examizing solvent effects or disorder .

Q. How does the 4-ethoxyphenyl group influence hydrogen bonding patterns and crystalline packing, as analyzed by graph set analysis?

- Methodological Answer :

- Graph Set Analysis (Etter’s formalism): Classify hydrogen bonds (e.g., N–H···O=S) into motifs (e.g., D for donor, A for acceptor).

- Impact of Ethoxy Group : The –OCH₂CH₃ moiety can act as a hydrogen bond acceptor (via ether oxygen) or participate in C–H···π interactions with aromatic rings. This alters packing motifs (e.g., herringbone vs. layered structures) and melting points. Use Mercury software to visualize and quantify interactions .

Q. What strategies reconcile contradictory data between computational modeling (e.g., DFT) and experimental results regarding the compound’s conformation?

- Methodological Answer :

- DFT Optimization : Compare gas-phase minimized structures with crystallographic data. Discrepancies often arise from solvent effects or crystal packing forces.

- MD Simulations : Solvate the molecule in explicit solvent (e.g., water or DMSO) to mimic experimental conditions. Adjust force fields (e.g., GAFF2) to better model sulfonamide torsional angles.

- Validation : Overlay DFT/MD structures with X-ray coordinates (RMSD < 0.5 Å acceptable) .

Q. How can in silico docking predictions of biological targets be validated experimentally, and what controls are necessary?

- Methodological Answer :

- Target Selection : Use AutoDock Vina or Glide to predict binding to kinases or GPCRs. Prioritize targets with known sulfonamide interactions (e.g., carbonic anhydrase).

- Validation :

- Biochemical Assays : Measure IC₅₀ via fluorescence polarization or SPR. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle).

- Mutagenesis : If docking suggests key residues (e.g., Thr199 in carbonic anhydrase), test binding to mutant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.